Tris-NTA per-Tert-butyl Ester

CAS No.:

Cat. No.: VC20422315

Molecular Formula: C84H148N8O24

Molecular Weight: 1654.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C84H148N8O24 |

|---|---|

| Molecular Weight | 1654.1 g/mol |

| IUPAC Name | tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |

| Standard InChI | InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106) |

| Standard InChI Key | ZKMCGMDLFWZTEK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

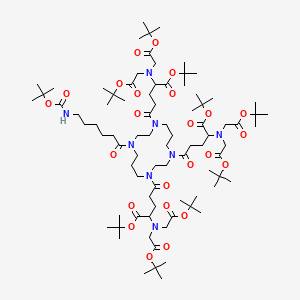

Tris-NTA per-Tert-butyl Ester belongs to the class of nitrilotriacetic acid (NTA) derivatives, characterized by its tert-butyl ester-protected functional groups. The molecular formula C<sub>84</sub>H<sub>148</sub>N<sub>8</sub>O<sub>24</sub> reflects its intricate architecture, which includes three NTA moieties linked to a central tetraazacyclotetradecane core . Each NTA unit is esterified with tert-butyl groups, rendering the compound soluble in organic solvents while protecting reactive carboxylates during synthetic steps .

Table 1: Key Molecular Properties

Structural Analysis

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis of Tris-NTA per-Tert-butyl Ester involves multi-step organic reactions, including Ugi multicomponent reactions and iterative coupling strategies. A representative method from peptoid synthesis literature involves:

-

Protection of Amino Groups: Tert-butyl esters are introduced via reaction with tert-butyl acetate in the presence of perchloric acid .

-

Macrocycle Formation: Cyclization of linear precursors using dichloromethane as a solvent and dicyclohexylcarbodiimide (DCC) as a coupling agent .

-

Functionalization: Sequential addition of NTA moieties through amide bond formation, monitored by MALDI-TOF mass spectrometry .

Table 2: Key Synthetic Intermediates

| Step | Reagent | Function |

|---|---|---|

| 1 | tert-Butyl acetate | Esterification of carboxylates |

| 2 | DCC | Carbodiimide-mediated coupling |

| 3 | Benzaldehyde | Imine formation in Ugi reaction |

Deprotection and Activation

The tert-butyl groups are selectively removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate free carboxylates, enabling coordination to transition metals like Ni²⁺ or Cu²⁺ . This step is critical for converting the inert ester into an active chelator capable of binding histidine-tagged proteins .

Applications in Protein Interaction Studies

Fluorescence Labeling of Histidine-Tagged Proteins

Tris-NTA per-Tert-butyl Ester serves as a precursor for synthesizing Tris-NTA metal chelators. Upon deprotection, the compound’s NTA groups form high-affinity complexes with divalent metal ions, which subsequently bind to polyhistidine tags (His-tags) on recombinant proteins . This property is exploited in:

-

Single-Molecule Fluorescence Microscopy: Site-specific labeling of membrane proteins without disrupting lipid bilayers .

-

Surface Plasmon Resonance (SPR): Immobilization of His-tagged proteins on sensor chips for real-time interaction analysis .

Case Study: Monitoring GPCR Dynamics

In a landmark study by Lata et al. (2006), Tris-NTA derivatives were used to label β<sub>2</sub>-adrenergic receptors (β<sub>2</sub>AR) with fluorescent probes. The tert-butyl-protected ester ensured solubility during membrane incorporation, while subsequent deprotection enabled precise tracking of receptor conformational changes in response to agonists .

| Quantity | Price (€) |

|---|---|

| 1 mg | 282.00 |

| 5 mg | 819.00 |

| 25 mg | 2142.00 |

Future Directions and Challenges

Current research aims to streamline synthetic protocols to reduce costs—e.g., via solid-phase synthesis or enzymatic esterification. Additionally, novel applications in CRISPR-Cas9 delivery systems are being explored, leveraging the compound’s ability to chelate metal ions essential for nuclease activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume